Barbital

概述

描述

巴比妥,也称为二乙基巴比妥酸,是一种巴比妥类衍生物,由德国化学家埃米尔·费歇尔和约瑟夫·冯·梅林于 1902 年首次合成。它以 Veronal(纯酸)和 Medinal(钠盐)的品牌名称销售。 巴比妥是首个商业化的巴比妥类药物,从 1903 年到 1950 年代中期一直被用作催眠药和镇静剂 .

作用机制

巴比妥通过增强γ-氨基丁酸(GABA)在其受体的作用来发挥作用。这种结合降低了输入阻抗,抑制了爆发和强直放电,并增加了单个氯离子通道的爆发持续时间和平均电导率。 这导致抑制性突触后电流的振幅和衰减时间增加 . 此外,巴比妥可以阻断 AMPA 受体(谷氨酸受体的一个亚型),并与神经元烟碱乙酰胆碱受体结合 .

生化分析

Biochemical Properties

Barbital’s mechanism of action includes activation of γ-aminobutyric acid (GABA) mediated neuronal transmission inhibition . It interacts with GABA receptors, which are proteins that respond to the neurotransmitter GABA, the principal inhibitory neurotransmitter in the human central nervous system .

Cellular Effects

This compound, as a central nervous system depressant, has profound effects on various types of cells and cellular processes. It influences cell function by potentiating the action of GABA at its receptor . This leads to an increase in inhibitory neurotransmission, thereby causing sedation and hypnosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the GABA receptor and enhancing the effect of GABA . This results in an increased influx of chloride ions into the neuron, leading to hyperpolarization of the neuron and a decrease in neuronal excitability .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound’s effects can change over time. For instance, gas chromatography mass spectrometry is a commonly used method for the analysis of barbiturates . In this method, this compound from serum, plasma, or urine are extracted using an acidic phosphate buffer and methylene chloride . This compound is used as an internal standard .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of this compound can depress most metabolic processes, leading to sedation and hypnosis

Transport and Distribution

This compound is distributed throughout the body after administration. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system

Subcellular Localization

This compound, being a small molecule, can diffuse across cell membranes and distribute throughout the cell. Its primary site of action is the GABA receptor, which is located on the cell membrane

准备方法

化学反应分析

巴比妥会发生各种化学反应,包括:

氧化: 巴比妥在特定条件下可以被氧化,导致形成不同的氧化产物。

还原: 还原反应可以将巴比妥转化为其还原形式。

取代: 巴比妥可以发生亲核取代反应,其中它的一个官能团被另一个基团取代。

科学研究应用

Historical Context

Barbital was synthesized in 1881 and introduced to medicine in 1904. It was one of the first barbiturates developed and served as a prototype for subsequent derivatives. Over the years, more than 2,500 barbiturate derivatives have been synthesized, with about 50 being used clinically . Despite its decline in use for sedation due to safety concerns, this compound remains significant in research and specific medical contexts.

Pharmacological Applications

- Sedative and Hypnotic Use : Historically, this compound was primarily used as a sedative-hypnotic agent for treating insomnia and anxiety disorders. It acts as a central nervous system depressant by enhancing the effect of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter .

- Veterinary Medicine : this compound is utilized in veterinary practices as a sedative for animals undergoing surgical procedures or requiring restraint .

-

Research Applications :

- Neuroscience Studies : this compound has been employed in various animal studies to investigate its effects on brain function and structure. Chronic administration has shown significant alterations in brain weight and cholinergic mechanisms, indicating its potential impact on neurological health .

- Polymorphism Research : Studies on the crystal forms of this compound (polymorphs) have provided insights into its thermodynamic stability and crystallographic properties, which are essential for understanding its behavior in pharmaceutical formulations .

Case Studies

- Chronic Administration Effects : Research has demonstrated that chronic treatment with this compound can lead to functional tolerance and physical dependence in animal models. One study reported a 10% reduction in brain weight after 30 weeks of treatment, highlighting potential neurotoxic effects associated with long-term use .

- Polymorphic Behavior : Investigations into the polymorphic forms of this compound have revealed that different solid-state forms exhibit distinct stability profiles and solubility characteristics, which are crucial for drug formulation and efficacy .

Current Status and Future Directions

While this compound's use as a sedative has diminished significantly due to safety concerns related to dependence and overdose, it continues to be relevant in specific therapeutic contexts such as veterinary medicine and scientific research. The development of new derivatives and formulations may revitalize interest in this compound-related compounds for targeted therapeutic applications.

相似化合物的比较

巴比妥属于巴比妥类化合物,其中包括其他衍生物,如苯巴比妥、阿莫巴比妥和司可巴比妥。 与这些化合物相比,巴比妥的作用时间更长,并且是最早用于临床的巴比妥类药物之一 .

苯巴比妥: 用作抗惊厥药和镇静剂。

阿莫巴比妥: 用于镇静和短期治疗失眠。

司可巴比妥: 用于诱导麻醉和治疗失眠.

生物活性

Barbital, chemically known as diethylbarbituric acid, is a member of the barbiturate class of drugs that has been utilized primarily for its sedative and hypnotic properties. Since its introduction in the early 20th century, this compound has been extensively studied for its biological activities, including its effects on the central nervous system (CNS), antimicrobial properties, and potential toxicological implications.

This compound is characterized by its pyrimidine structure, which plays a crucial role in its biological activity. The compound acts as a positive allosteric modulator of the GABA receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid) in the brain. This mechanism results in sedative effects, making it effective for inducing sleep and managing anxiety disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sodium barbitone (the sodium salt of this compound) and its metal chelates. For instance, research has shown that sodium barbitone exhibits significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Additionally, it has shown antifungal activity against species such as Aspergillus flavus and Candida albicans.

Comparative Antimicrobial Activity

The following table summarizes the antimicrobial activity of sodium barbitone compared to standard antibiotics:

| Microorganism | Sodium Barbitone | Ampicillin | Amphotericin B |

|---|---|---|---|

| Staphylococcus aureus | Moderate | High | N/A |

| Escherichia coli | Low | High | N/A |

| Aspergillus flavus | Moderate | N/A | High |

| Candida albicans | Moderate | N/A | High |

This data indicates that while sodium barbitone has some antimicrobial properties, it is generally less effective than conventional antibiotics .

Case Studies on Toxicity and Effects

This compound's potential for toxicity has been documented in various case studies. One notable case involved a patient exhibiting symptoms consistent with barbiturate automatism, characterized by impaired cognitive function without evidence of intentional overdose or chronic intoxication. This case highlights the complex interactions between this compound and neurological functions, suggesting that even therapeutic doses can lead to significant cognitive impairment under certain conditions .

Another study reported a fatal incident involving multiple barbiturate overdoses, emphasizing the additive effects when combined with other psychotropic drugs. Toxicological analysis revealed high levels of this compound in postmortem samples, reinforcing concerns about its safety profile when used in conjunction with other substances .

属性

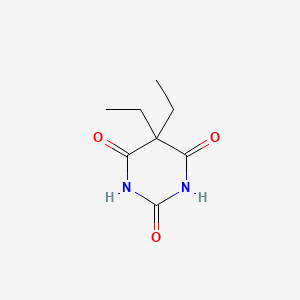

IUPAC Name |

5,5-diethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-3-8(4-2)5(11)9-7(13)10-6(8)12/h3-4H2,1-2H3,(H2,9,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOAOBMCPZCFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)NC1=O)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022643 | |

| Record name | Barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-44-3 | |

| Record name | Barbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbital [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01483 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | barbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | barbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Barbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WZ53ENE2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。